molecular formula C8H4F3NO B1293906 4-(Trifluoromethoxy)benzonitrile CAS No. 332-25-2

4-(Trifluoromethoxy)benzonitrile

Cat. No. B1293906
CAS RN: 332-25-2
M. Wt: 187.12 g/mol
InChI Key: XWHIXOMWXCHJPP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzonitrile is a chemical compound with potential applications in various fields, including the development of lithium-ion batteries and pharmaceuticals. It is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety. This compound has been studied for its role as an electrolyte additive in high voltage lithium-ion batteries, where it has shown to improve the cyclic stability of the LiNi 0.5 Mn 1.5 O4 cathode . Additionally, derivatives of this compound have been synthesized as androgen receptor antagonists, indicating its relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzonitrile derivatives has been reported in the literature. For instance, a series of 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles were synthesized and evaluated as androgen receptor antagonists . Another synthesis route involves the preparation of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, from m-fluoro-(trifluoromethyl)benzene through a series of reactions including bromination, Grignard reaction, cyanidation, and amination .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been characterized at low temperatures, revealing that molecules are linked together through hydrogen bonds into a dense two-dimensional network. The presence of electronegative groups on the aromatic ring causes a slight deformation .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted benzonitriles has been explored in various chemical reactions. For example, the [3+2] cycloaddition reactions of benzonitrile oxide with 1-trifluoromethyl-4-vinyl-benzene have been investigated, demonstrating that the trifluoromethyl group can significantly reduce the activation energy and increase the yield of the reaction .

Physical and Chemical Properties Analysis

The physical properties of 4-(Trifluoromethyl)benzonitrile derivatives, such as smectic properties, have been studied. Some homologs exhibit notable smectic A and B phases, with the molecular arrangements influenced by fluorophilic and polar interactions . The compound's role as an electrolyte additive in lithium-ion batteries suggests that it has lower oxidative stability than other components in the electrolyte, which is advantageous for forming a protective film on the cathode .

Safety and Hazards

4-(Trifluoromethoxy)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and avoid ingestion and inhalation .

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis of fluvoxamine , a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Therefore, it can be inferred that the compound may indirectly influence the serotonin system.

Mode of Action

It is known to participate in nickel-catalyzed arylcyanation reactions . In the context of fluvoxamine synthesis, it may contribute to the formation of the drug’s trifluoromethylphenyl moiety, which is crucial for its SSRI activity.

properties

IUPAC Name

4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHIXOMWXCHJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073163
Record name Benzonitrile, 4-(trifluoromethoxy)-
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Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzonitrile

CAS RN

332-25-2
Record name 4-(Trifluoromethoxy)benzonitrile
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Record name 4-(Trifluoromethoxy)benzonitrile
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Record name Benzonitrile, 4-(trifluoromethoxy)-
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Record name 4-(trifluoromethoxy)benzonitrile
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Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, a mixture of 6.5 g of bis-triphenylphosphine-nickel dichloride, 5 g of triphenylphosphine and 120 ml of MEK was stirred at room temperature for 10 minutes. 1.9 g of activated zinc powder were then added, and the reaction mixture was stirred at 70° C. for 30 minutes. Following this, the mixture was allowed to cool to 25° C., and 93.25 g of 1-chloro-4-trifluoromethoxybenzene were added dropwise. The mixture was stirred for 10 minutes, 24 g of sodium cyanide were added, and the reaction mixture was stirred at from 65 to 70° C. for 20 h. The conversion was then approximately 75% (GC). After cooling to room temperature, the mixture was filtered, the solid filter residue was washed 2× with 50 ml of MEK and the combined organic phases were concentrated under reduced pressure. Vacuum distillation gave 58.5 g (66% of theory) of 4-trifluoromethoxybenzonitrile as a colourless liquid (boiling point at 120 mbar: 80° C.). 2.6% of coupling products had formed.
[Compound]
Name
bis-triphenylphosphine nickel dichloride
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
93.25 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(Trifluoromethoxy)benzonitrile enable the generation of fluorophosgene in this research?

A1: The research demonstrates that 4-(Trifluoromethoxy)benzonitrile acts as a precursor to fluorophosgene under specific conditions. [] When exposed to visible light in the presence of an organic photosensitizer, it undergoes a single-electron reduction. This reduction triggers the fragmentation of 4-(Trifluoromethoxy)benzonitrile, releasing both fluorophosgene and benzonitrile as products. [] This in situ generation of fluorophosgene is then leveraged for further synthetic applications. []

Q2: What is the significance of generating fluorophosgene in this manner, and how was it used in the study?

A2: Traditionally, using fluorophosgene directly can be challenging due to its high reactivity and toxicity. This research presents a novel, photocatalytic approach to generate fluorophosgene in situ. [] By generating it directly within the reaction mixture from a more stable precursor like 4-(Trifluoromethoxy)benzonitrile, the researchers could control its reactivity and utilize it effectively. [] The study successfully demonstrated the application of this generated fluorophosgene in synthesizing carbonates, carbamates, and urea derivatives via intramolecular cyclization reactions. [] This method offers a potentially safer and more controlled alternative for incorporating fluorophosgene in organic synthesis.

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